molecular formula C10H6N2 B6618520 7-ethynylquinazoline CAS No. 2870708-02-2

7-ethynylquinazoline

Cat. No.: B6618520
CAS No.: 2870708-02-2
M. Wt: 154.17 g/mol
InChI Key: UPTNSHNWOCKRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivatives are bicyclic aromatic compounds with a benzene ring fused to a pyrimidine ring. Substitutions at the 7-position of the quinazoline scaffold significantly modulate physicochemical properties, biological activity, and synthetic utility . Ethynyl groups are known for their rigidity, sp-hybridized carbon atoms, and utility in click chemistry, enabling bioconjugation or further derivatization. This review compares 7-ethynylquinazoline with structurally analogous compounds, focusing on substituent effects, synthetic strategies, and biological activities.

Properties

IUPAC Name

7-ethynylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-2-8-3-4-9-6-11-7-12-10(9)5-8/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTNSHNWOCKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=NC=NC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated quinazoline reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production of 7-ethynylquinazoline may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recycling and catalyst recovery are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions: 7-Ethynylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethynylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethynylquinazoline involves its interaction with molecular targets such as kinases. The ethynyl group enhances binding affinity to the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt cellular signaling pathways, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with diverse 7-position substituents have been synthesized and evaluated for various applications. Below is a systematic comparison based on substituent type, synthesis, and biological activity.

Substituent Effects on Physicochemical Properties

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
7-Methoxy-2-methylquinazoline Methoxy (-OCH₃) C₁₀H₁₀N₂O 174.20 Increased solubility due to polar OCH₃ group; electron-donating effect stabilizes aromatic ring.
Ethyl 4-chloroquinazoline-7-carboxylate Carboxylate ester (-COOEt) C₁₁H₉ClN₂O₂ 236.65 Moderate lipophilicity; ester group allows hydrolysis to carboxylic acid.
7-Aryl-2,4-bis(morpholino)quinazoline Aryl (e.g., -C₆H₄R) Varies by aryl group ~350–400 Enhanced π-π stacking potential; tunable electronic effects via aryl substitution.
7-Styrylquinazoline Styryl (-CH=CH-C₆H₅) C₁₆H₁₃N₃ 247.30 Extended conjugation improves fluorescence properties; rigid structure.
7-Ethynylquinazoline Ethynyl (-C≡CH) C₉H₅N₂ 141.15 High rigidity; potential for click chemistry (e.g., azide-alkyne cycloaddition).

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) reduce quinazoline basicity, while electron-donating groups (e.g., -OCH₃ in ) enhance resonance stability.
  • Biological Potency : Aryl and styryl substituents () improve binding to hydrophobic enzyme pockets, whereas ethynyl groups may offer orthogonal reactivity for prodrug strategies.
  • Synthetic Flexibility : Pd-catalyzed cross-coupling () and condensation reactions () dominate synthetic routes, enabling diverse substitution patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.